N-(4-chlorobenzyl)-2-({5-[4-(diethylamino)phenyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide
Overview
Description
N-(4-chlorobenzyl)-2-({5-[4-(diethylamino)phenyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide is a synthetic organic compound that belongs to the class of triazole derivatives. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. The presence of multiple functional groups, including a triazole ring, a chlorobenzyl moiety, and a diethylamino group, contributes to its diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorobenzyl)-2-({5-[4-(diethylamino)phenyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide typically involves a multi-step process:
Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine and an appropriate nitrile compound under acidic or basic conditions.
Introduction of the Diethylamino Group: The diethylamino group can be introduced through a nucleophilic substitution reaction using diethylamine and a suitable leaving group.
Attachment of the Chlorobenzyl Moiety: The chlorobenzyl group can be attached via a nucleophilic aromatic substitution reaction, where the triazole derivative reacts with 4-chlorobenzyl chloride.
Formation of the Thioacetamide Linkage: The final step involves the formation of the thioacetamide linkage through a reaction between the triazole derivative and thioacetic acid under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the triazole ring or the chlorobenzyl group, potentially leading to the formation of dihydrotriazoles or dechlorinated derivatives.
Hydrolysis: The thioacetamide linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carboxylic acid derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Sodium azide, potassium cyanide
Hydrolysis: Hydrochloric acid, sodium hydroxide
Major Products
Sulfoxides and sulfones: from oxidation
Dihydrotriazoles and dechlorinated derivatives: from reduction
Azides and nitriles: from substitution
Amines and carboxylic acids: from hydrolysis
Scientific Research Applications
N-(4-chlorobenzyl)-2-({5-[4-(diethylamino)phenyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide has been explored for various scientific research applications:
Medicinal Chemistry: The compound has potential as an antimicrobial, antifungal, and anticancer agent due to its ability to interact with biological targets.
Pharmacology: It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe to study the mechanisms of action of triazole-containing compounds in biological systems.
Mechanism of Action
The mechanism of action of N-(4-chlorobenzyl)-2-({5-[4-(diethylamino)phenyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can coordinate with metal ions, while the diethylamino group can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target proteins, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(4-chlorobenzyl)-2-({5-[4-(dimethylamino)phenyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetamide
- N-(4-chlorobenzyl)-2-({5-[4-(piperidin-1-yl)phenyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetamide
- N-(4-chlorobenzyl)-2-({5-[4-(morpholin-4-yl)phenyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetamide
Uniqueness
N-(4-chlorobenzyl)-2-({5-[4-(diethylamino)phenyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide is unique due to the presence of the diethylamino group, which can enhance its lipophilicity and ability to cross biological membranes. This structural feature may contribute to its higher potency and selectivity compared to similar compounds with different substituents.
Properties
IUPAC Name |
N-[(4-chlorophenyl)methyl]-2-[[5-[4-(diethylamino)phenyl]-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26ClN5OS/c1-4-28(5-2)19-12-8-17(9-13-19)21-25-26-22(27(21)3)30-15-20(29)24-14-16-6-10-18(23)11-7-16/h6-13H,4-5,14-15H2,1-3H3,(H,24,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTNSZGZYGBBNTK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C2=NN=C(N2C)SCC(=O)NCC3=CC=C(C=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26ClN5OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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